

# 4-Bromo-2-cyanobenzaldehyde CAS number and molecular weight

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## Compound of Interest

Compound Name: 4-Bromo-2-cyanobenzaldehyde

Cat. No.: B1441534

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An In-Depth Technical Guide to **4-Bromo-2-cyanobenzaldehyde** for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **4-Bromo-2-cyanobenzaldehyde**. It delves into its chemical properties, synthesis, reactivity, and applications, providing the necessary insights for its effective utilization in complex organic synthesis.

## Core Compound Identification

Chemical Name: **4-Bromo-2-cyanobenzaldehyde** Synonyms: 5-Bromo-2-formylbenzonitrile

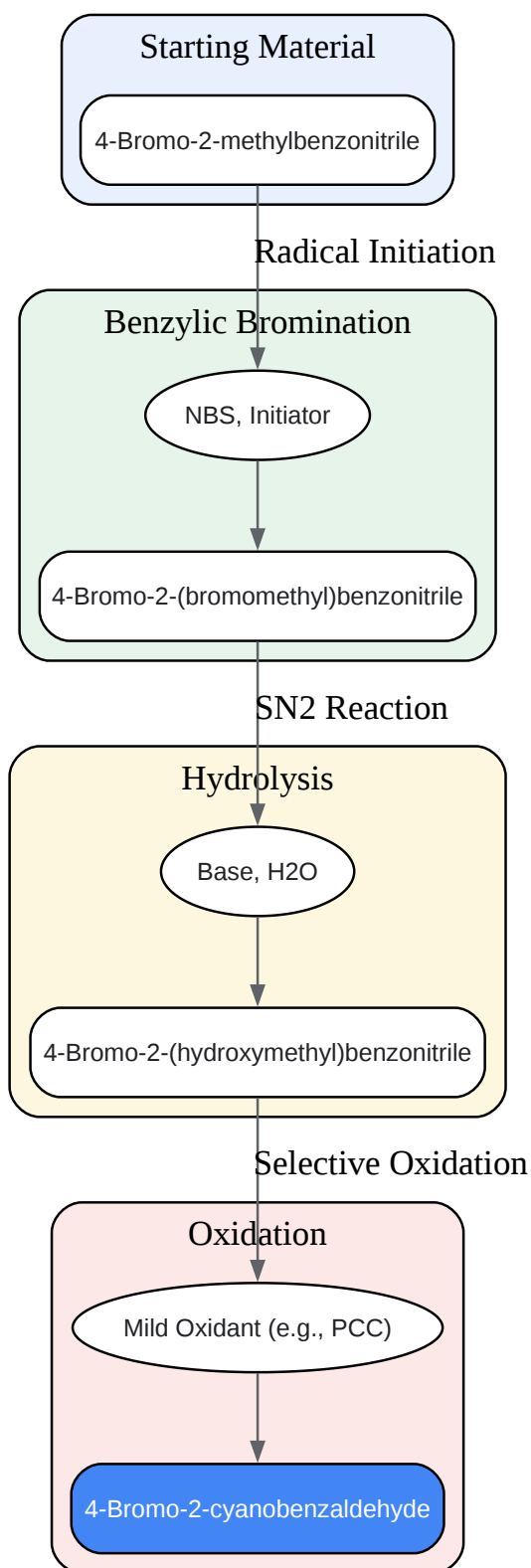
This molecule is a substituted aromatic aldehyde, featuring a bromine atom and a nitrile group on the benzene ring. This trifunctional nature makes it a versatile building block in medicinal chemistry and materials science.

Property	Value	Source
CAS Number	523977-64-2	[1]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrNO	[2][3]
Molecular Weight	210.03 g/mol	[2][3]
Appearance	Solid	[2][3]

## Synthesis and Mechanistic Considerations

The synthesis of **4-Bromo-2-cyanobenzaldehyde** is not widely documented in peer-reviewed literature with specific, detailed protocols. However, its synthesis can be conceptualized through established organic chemistry transformations. A plausible synthetic route would involve the oxidation of the corresponding benzyl alcohol or the partial reduction of a corresponding benzoic acid derivative, with the cyano and bromo groups already in place.

A general approach to synthesizing cyanobenzaldehydes involves a multi-step process, which can be adapted for this specific isomer. The following workflow illustrates a conceptual pathway.



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Caption: Conceptual synthetic workflow for **4-Bromo-2-cyanobenzaldehyde**.

## Chemical Reactivity and Applications

The reactivity of **4-Bromo-2-cyanobenzaldehyde** is dictated by its three functional groups: the aldehyde, the nitrile, and the aryl bromide.

- **Aldehyde Group:** This group is susceptible to nucleophilic attack, making it a key site for forming new carbon-carbon and carbon-heteroatom bonds. It can undergo reactions such as Wittig reactions, aldol condensations, and reductive aminations.
- **Aryl Bromide:** The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 4-position.
- **Nitrile Group:** The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.

This multifunctional reactivity profile makes **4-Bromo-2-cyanobenzaldehyde** a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.

## Spectroscopic Data

While specific, experimentally-derived spectroscopic data for **4-Bromo-2-cyanobenzaldehyde** is not readily available from public repositories, we can predict the expected spectral features based on its structure and data from similar compounds.

### <sup>1</sup>H NMR Spectroscopy (Predicted):

- **Aldehyde Proton (CHO):** A singlet peak is expected around  $\delta$  9.8-10.2 ppm.
- **Aromatic Protons:** The three aromatic protons will appear as multiplets in the range of  $\delta$  7.5-8.0 ppm, with coupling patterns influenced by the bromo and cyano substituents.

### <sup>13</sup>C NMR Spectroscopy (Predicted):

- **Aldehyde Carbon (C=O):** A peak is expected around  $\delta$  190-195 ppm.
- **Nitrile Carbon (C $\equiv$ N):** A peak is expected in the range of  $\delta$  115-120 ppm.

- Aromatic Carbons: Peaks will appear in the aromatic region ( $\delta$  120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy (Predicted):

- Aldehyde C=O Stretch: A strong, sharp absorption band is expected around  $1700\text{ cm}^{-1}$ .
- Nitrile C $\equiv$ N Stretch: A medium intensity absorption band is expected around 2220-2240  $\text{cm}^{-1}$ .
- Aromatic C-H and C=C Stretches: Characteristic peaks will be present in the 3000-3100  $\text{cm}^{-1}$  and 1450-1600  $\text{cm}^{-1}$  regions, respectively.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Bromo-2-cyanobenzaldehyde**.

Hazard Identification:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Recommended Handling Procedures:

- Use only in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.<sup>[1]</sup>
- Wash hands thoroughly after handling.

Storage:

- Store in a cool, dry, and well-ventilated place.
- Keep the container tightly closed.

## Commercial Availability

**4-Bromo-2-cyanobenzaldehyde** is available from several chemical suppliers as a research chemical. It is important to source this compound from reputable vendors who can provide a certificate of analysis to verify its identity and purity.

Known Suppliers:

- Sigma-Aldrich
- ChemUniverse[1]
- CymitQuimica[3]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

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